molecular formula C22H26N4O3 B2405032 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 887214-74-6

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2405032
CAS RN: 887214-74-6
M. Wt: 394.475
InChI Key: HAVZIMNUIAZRIZ-UHFFFAOYSA-N
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Description

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. The compound has shown potential in various areas of research, including medicinal chemistry, drug discovery, and pharmacology. In

Scientific Research Applications

ACAT Inhibition for Disease Treatment

The compound 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide, as part of a class of similar compounds, has been researched for its potential in disease treatment. It acts as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This inhibition is relevant for diseases involving ACAT-1 overexpression, suggesting its potential use in treating certain incurable diseases (Shibuya et al., 2018).

Antimicrobial Activities

Studies have explored the antimicrobial properties of compounds similar to 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide. For example, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives showed effectiveness against pathogenic bacteria and Candida species, indicating potential applications in combating infections (Mokhtari & Pourabdollah, 2013).

Potential in Wake-Promoting Agents

Compounds like 1‐[4‐(3‐piperidin‐1‐yl‐propoxy)‐benzyl]‐piperidine, which share a similar structural framework, have been studied for their wake-promoting actions. These studies reveal that such compounds, acting as histamine H3 receptor antagonists, can influence sleep patterns and may have potential applications in treating sleep disorders (Barbier et al., 2004).

Antitumor Properties

The antitumor activities of similar compounds have also been a focus of research. For instance, N-substituted-2-amino-1,3,4-thiadiazoles, which bear resemblance in their chemical structure, have shown promise in antitumor and antioxidant activities. This suggests the potential of such compounds, including 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide, in cancer treatment (Hamama et al., 2013).

Antioxidant Capabilities

Research into the antioxidant capabilities of benzimidazole derivatives, which share structural features with the compound , suggests potential applications in protecting against oxidative stress. This is particularly relevant in the development of treatments for diseases where oxidative stress plays a significant role (Basta et al., 2017).

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-28-19-8-7-16(13-20(19)29-2)23-21(27)14-26-11-9-15(10-12-26)22-24-17-5-3-4-6-18(17)25-22/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVZIMNUIAZRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

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